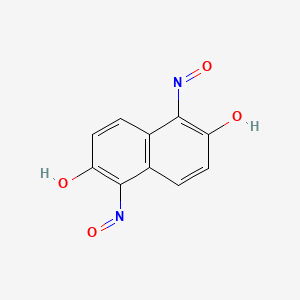
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and one ethoxy-oxopropyl group. The perchlorate anion (ClO₄⁻) balances the positive charge on the phosphorus atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 3-ethoxy-3-oxopropyl bromide in the presence of a base such as sodium carbonate. The reaction proceeds as follows:
Ph3P+BrCH2COOEt→Ph3P+CH2COOEtBr−
The resulting phosphonium bromide can then be converted to the perchlorate salt by treatment with perchloric acid:
Ph3P+CH2COOEtBr−+HClO4→Ph3P+CH2COOEtClO4−+HBr
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and other oxidation products.
Reduction: Reduction reactions can convert the phosphonium salt back to triphenylphosphine.
Substitution: The ethoxy-oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and ethyl acetate.
Reduction: Triphenylphosphine and ethanol.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst and is involved in the synthesis of various organic compounds.
Biology
In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It can be used to investigate the transport of ions across cell membranes and the interaction of phosphonium salts with biological macromolecules.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate involves its interaction with cellular components. The positively charged phosphonium group allows the compound to interact with negatively charged cell membranes, facilitating its entry into cells. Once inside the cell, it can interact with various molecular targets, including enzymes and nucleic acids, affecting cellular processes such as metabolism and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3-Ethoxy-3-oxopropyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- Triphenylphosphine oxide
Uniqueness
(3-Ethoxy-3-oxopropyl)(triphenyl)phosphanium perchlorate is unique due to its specific ethoxy-oxopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique advantages in terms of solubility, stability, and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
113939-76-7 |
|---|---|
Molecular Formula |
C23H24ClO6P |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
(3-ethoxy-3-oxopropyl)-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C23H24O2P.ClHO4/c1-2-25-23(24)18-19-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;2-1(3,4)5/h3-17H,2,18-19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
UVZRMMHYGWFMHD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)

![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)

![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)


![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)



